

# Technical Support Center: Sativex Clinical Trial Recruitment

Author: BenchChem Technical Support Team. Date: December 2025



This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in recruiting for **Sativex** (nabiximols) clinical trials.

## **Troubleshooting Guides**

Issue: Low initial participant inquiry rate.



## Troubleshooting & Optimization

Check Availability & Pricing

| Potential Cause                                                                                                   | Troubleshooting Step                                                                                                                                                                                                                                                                                                    | Expected Outcome                                                                                        |
|-------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|
| Lack of Awareness: Potential participants and referring clinicians are unaware of the trial.                      | <ol> <li>Develop a multi-channel outreach strategy: Utilize digital platforms, social media, and patient advocacy groups to disseminate trial information.</li> <li>Engage healthcare providers: Collaborate with clinics and hospitals to raise awareness among physicians who can refer eligible patients.</li> </ol> | Increased number of inbound inquiries and referrals.                                                    |
| Restrictive Initial Screening Criteria: The initial eligibility criteria on promotional materials are too narrow. | Review and simplify the initial screening criteria presented in public-facing materials to encourage a broader range of initial inquiries.                                                                                                                                                                              | A larger pool of initial candidates to screen, increasing the chances of finding eligible participants. |
| Stigma Associated with Cannabis-Based Medicine: Potential participants or their families may have reservations.   | Develop educational materials that clearly explain the scientific rationale, safety protocols, and regulatory approval of Sativex.                                                                                                                                                                                      | Improved public perception and willingness to participate.                                              |

Issue: High screen failure rate after initial inquiry.



| Potential Cause                                                                                                                                                    | Troubleshooting Step                                                                                                                                                                                                                              | Expected Outcome                                                                            |
|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|
| Complex or Burdensome Screening Process: The screening process is too long, invasive, or difficult for the target patient population.                              | 1. Streamline the screening protocol: Identify and eliminate non-essential assessments. 2. Offer flexible screening options: Provide options for remote or in-home screening where feasible.                                                      | Higher rate of completion for the screening process and reduced participant withdrawal.     |
| Misunderstanding of a Trial's Requirements: Participants do not fully understand the time commitment, procedures, or potential side effects.                       | 1. Improve clarity of patient-facing documents: Use plain language and visual aids to explain the trial protocol. 2. Implement a two-stage consent process: An initial expression of interest followed by a detailed informed consent discussion. | Better-informed participants who are more likely to be eligible and committed to the trial. |
| Physician Reluctance to Refer: Healthcare providers may be hesitant to refer patients due to personal biases or lack of knowledge about cannabis- based therapies. | Provide educational sessions and materials for healthcare professionals, detailing the pharmacology of Sativex and the robust design of the clinical trial.                                                                                       | Increased confidence among physicians, leading to a higher number of qualified referrals.   |

## Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in recruiting for Sativex clinical trials?

A1: Recruitment for **Sativex** clinical trials faces both general and specific challenges. General challenges include a lack of awareness about the trial, strict eligibility criteria, and logistical burdens for participants such as travel and time commitment.[1][2] Specific to **Sativex**, a cannabis-based medicine, challenges can include navigating complex regulatory landscapes which can vary by region, and overcoming potential stigma or reluctance from both patients and referring physicians.[3][4]



Q2: How can we leverage technology to improve recruitment for Sativex trials?

A2: Technology can significantly enhance recruitment. For instance, the 'Sativex for the Treatment of Agitation in Dementia' (STAND) trial found that electronic consent (eConsent) was the preferred method for 49% of participants and dramatically reduced the time from first contact to signed consent from approximately 34 days to just 5 days.[5] Digital marketing and social media outreach can also be used to raise awareness and direct potential participants to online pre-screening tools.

Q3: What role do patient and public involvement (PPI) groups play in recruitment?

A3: PPI groups are crucial for successful recruitment. In the STAND trial, strategies informed by PPI engagement led to an increase in recruitment in later months.[5] These groups can help ensure that the trial design is patient-centric, that informational materials are clear and accessible, and can assist in disseminating information through their networks.

Q4: Are there specific strategies for recruiting in vulnerable populations, such as those with dementia?

A4: Yes, recruiting in vulnerable populations requires tailored strategies. The STAND trial, which recruited dementia patients in care homes, demonstrated the value of using pre-existing research networks, with 83% of their participants coming from these sources.[5] Building strong relationships with care homes and involving legally authorized representatives in a clear and supportive consent process are also key.

Q5: What are the regulatory hurdles to be aware of when recruiting for a cannabis-based medicine trial like **Sativex**?

A5: The regulatory landscape for cannabis-based medicines can be a significant barrier. In the United States, for example, conflicting state and federal regulations can hinder research.[3][4] Researchers must ensure they are fully compliant with all national and local regulations regarding the research of controlled substances. This may involve additional layers of approval and more stringent monitoring.

## **Data Presentation**

Table 1: Recruitment Funnel for the STAND Trial (Sativex in Dementia)



| Metric                 | Value     |
|------------------------|-----------|
| Target Enrollment      | 60        |
| Actual Enrolled        | 29        |
| Consented Participants | 53        |
| Initial Enquiries      | 98        |
| Recruitment Window     | 10 months |
| Screen Success Rate    | 55%       |

Source: medRxiv preprint on the STAND trial.[5]

Table 2: Recruitment Progress for the ARISTOCRAT Trial (Sativex in Glioblastoma)

| Date             | Number of Registered<br>Patients | Number of Open NHS<br>Hospitals |
|------------------|----------------------------------|---------------------------------|
| January 31, 2025 | 44                               | 17                              |

Source: The Brain Tumour Charity.[6]

## **Experimental Protocols**

Methodology: Systematic Recruitment for the STAND Trial

The STAND trial employed a systematic and multi-faceted approach to recruitment, which can be adapted for other **Sativex** trials in similar patient populations.

- Stakeholder Mapping and Engagement:
  - Identify all potential stakeholders, including care home managers, staff, residents' families, and general practitioners.
  - Develop targeted engagement plans for each stakeholder group. This includes providing clear, concise information about the trial's purpose, procedures, and potential benefits.



- Leveraging Research Networks:
  - The STAND trial primarily recruited from its existing Care Home Research Network.
     Establishing or partnering with such "research-ready" networks can significantly streamline the recruitment process.[7]
- Public and Patient Involvement (PPI):
  - Engage with PPI groups throughout the trial design and recruitment process.
  - Incorporate feedback from these groups to ensure the trial is acceptable and accessible to the target population.
- Multi-Channel Information Dissemination:
  - Utilize a variety of channels to raise awareness, including:
    - Direct communication with care homes.
    - Presentations at relevant conferences and meetings.
    - Online and print materials for families and the public.
- Electronic Consent (eConsent):
  - Implement an eConsent process to expedite the informed consent procedure, especially when dealing with legally authorized representatives who may not be local. The STAND trial found this significantly reduced the time to obtain consent.[5]

Methodology: Recruitment for the ARISTOCRAT Trial

The ARISTOCRAT trial for recurrent glioblastoma leverages existing clinical and research infrastructure.

- Collaboration with Existing Research Programs:
  - The trial is linked to the Tessa Jowell BRAIN MATRIX (TJBM) programme. This
     collaboration allows for the identification of potentially eligible patients already engaged in



research activities.[8]

- Multi-Center Approach:
  - The trial is conducted across multiple NHS hospitals, increasing the potential pool of participants.[6]
- Clinician-Led Identification:
  - Treating oncologists at participating centers are the primary identifiers of potential participants. They are informed about the trial and can refer patients who meet the inclusion criteria.
- Clear Inclusion/Exclusion Criteria:
  - The trial has well-defined inclusion and exclusion criteria that are communicated to the clinical teams at participating sites.

## **Mandatory Visualization**





#### Click to download full resolution via product page

Caption: A workflow diagram illustrating the key stages of patient recruitment for **Sativex** clinical trials and common challenges encountered.





#### Click to download full resolution via product page

Caption: A diagram showing the logical relationship between common recruitment challenges and their corresponding mitigation strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. hra.nhs.uk [hra.nhs.uk]
- 2. 1nhealth.com [1nhealth.com]
- 3. antidote.me [antidote.me]
- 4. researchgate.net [researchgate.net]
- 5. 6 Clinical Trial Recruitment Challenges and How to Solve Them [patiro.com]
- 6. healthopenresearch.org [healthopenresearch.org]
- 7. ISRCTN [isrctn.com]
- 8. ARISTOCRAT: Blinded Trial of Temozolomide +/- Cannabinoids | Clinical Research Trial Listing (Brain Tumor | Recurrent | Glioblastoma | Cannabis ) (NCT05629702) [trialx.com]
- To cite this document: BenchChem. [Technical Support Center: Sativex Clinical Trial Recruitment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676899#challenges-in-recruiting-for-sativex-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.





**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com